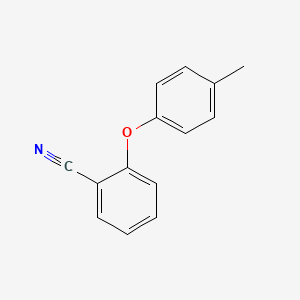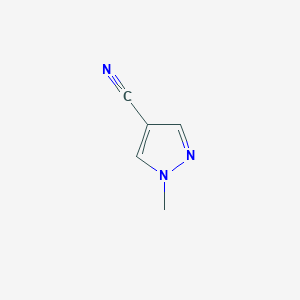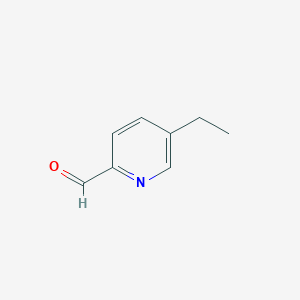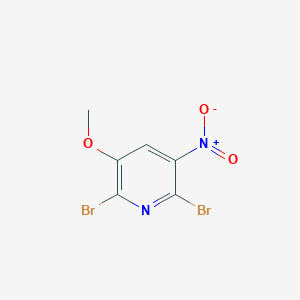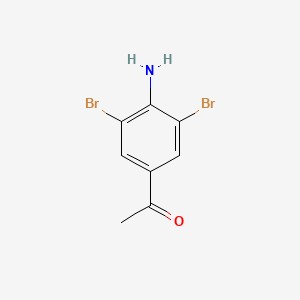
4'-Amino-3',5'-dibromoacetophenone
Descripción general
Descripción
4’-Amino-3’,5’-dibromoacetophenone is a chemical compound with the molecular formula C8H7Br2NO and a molecular weight of 292.96 . It is used in scientific research due to its diverse applications.
Molecular Structure Analysis
The molecular structure of 4’-Amino-3’,5’-dibromoacetophenone consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a phenyl ring. The phenyl ring has two bromine atoms and one amino group attached to it .Physical And Chemical Properties Analysis
4’-Amino-3’,5’-dibromoacetophenone has a molecular weight of 292.96 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
- Field : Organic Chemistry Education .
- Summary : The α-bromination reaction of carbonyl compounds, a significant topic in organic chemistry, was applied in an innovative experiment conducted by junior undergraduates . The bromination of various acetophenone derivatives was investigated .
- Methods : The experiment employed pyridine hydrobromide perbromide as the brominating agent, focusing on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . 4-chloro-α-bromo-acetophenone was synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results : All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
- Field : Analytical Chemistry .
- Summary : A method for the analysis of weak anionic surfactants based on N-acyl amino acids was developed . The surfactants were derivatized using 2,4′-dibromoacetophenone yielding 4′-bromophenacyl esters suitable for spectrophotometric detection .
- Methods : Surfactants containing glycine, threonine and glutamic acid were analyzed after derivatization using reversed-phase liquid chromatography with UV/Vis and MS detection .
- Results : The relative content of the homologues of N-acyl-linked fatty acids was expressed using the determined method . The intraday repeatability and stability of the prepared derivatives was tested .
- Field : Organic Synthesis .
- Summary : α,α-Dibromoacetophenones, including 4’-Amino-3’,5’-dibromoacetophenone, are used in the synthesis of 7H-7-alkoxy-6-aryl-3-methyl-s-triazolo[3,4-b][1,3,4]thiadiazines .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Application in Organic Chemistry Education
Application in Analysis of N-Acyl Amino Acid Surfactants
Application in Synthesis of 7H-7-alkoxy-6-aryl-3-methyl-s-triazolo[3,4-b][1,3,4]thiadiazines
Propiedades
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOXBJMFPXRNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511733 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Amino-3',5'-dibromoacetophenone | |
CAS RN |
22589-50-0 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




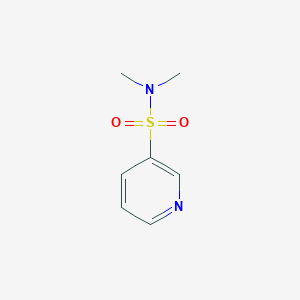
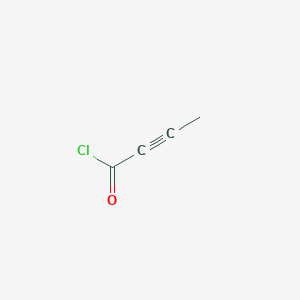

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)


